molecular formula C26H28ClNO6S B10831235 Mcl-1 inhibitor 6

Mcl-1 inhibitor 6

Cat. No.: B10831235
M. Wt: 518.0 g/mol
InChI Key: MKUKBCVJQXCFKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mcl-1 inhibitor 6 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the use of DNA-encoded chemical library synthesis, which allows for the rapid generation of complex macrocyclic compounds . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and quality control. This process may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Mcl-1 inhibitor 6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may possess different biological activities and properties. These derivatives are often studied to understand structure-activity relationships and to optimize the compound’s efficacy and selectivity .

Scientific Research Applications

Mcl-1 inhibitor 6 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Mcl-1 inhibitor 6 is compared with other similar compounds, such as:

This compound is unique in its high selectivity for Mcl-1 and its ability to induce apoptosis in Mcl-1-dependent cancer cells, making it a valuable tool in cancer research and therapy .

Properties

Molecular Formula

C26H28ClNO6S

Molecular Weight

518.0 g/mol

IUPAC Name

4-(4-acetylphenyl)sulfonyl-1-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-3,5-dimethylpyrrole-2-carboxylic acid

InChI

InChI=1S/C26H28ClNO6S/c1-15-13-21(14-16(2)23(15)27)34-12-6-11-28-18(4)25(17(3)24(28)26(30)31)35(32,33)22-9-7-20(8-10-22)19(5)29/h7-10,13-14H,6,11-12H2,1-5H3,(H,30,31)

InChI Key

MKUKBCVJQXCFKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCCCN2C(=C(C(=C2C(=O)O)C)S(=O)(=O)C3=CC=C(C=C3)C(=O)C)C

Origin of Product

United States

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